molecular formula C23H20N4O3 B2673245 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea CAS No. 899728-58-6

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea

Cat. No. B2673245
M. Wt: 400.438
InChI Key: HXMHCDDLBHWAQL-YYADALCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with 4-methoxyphenyl isocyanate, followed by reduction and cyclization to form the final product.

Starting Materials
3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde, 4-methoxyphenyl isocyanate, sodium borohydride, acetic acid, ethanol

Reaction
Step 1: Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with 4-methoxyphenyl isocyanate in the presence of acetic acid and ethanol to form (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea., Step 2: Reduction of the imine group in the product using sodium borohydride in ethanol to form the corresponding amine., Step 3: Cyclization of the amine group with the carbonyl group in the product in the presence of acetic acid to form the final product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea.

properties

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-30-18-13-11-17(12-14-18)24-22(28)26-21-19-9-5-6-10-20(19)25-23(29)27(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKYPRHCDHGSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-methoxyphenyl)urea

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